8-Bromo-7-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride 8-Bromo-7-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2460748-59-6
VCID: VC5987757
InChI: InChI=1S/C11H13BrFN.ClH/c1-11(2)6-14-5-7-8(11)3-4-9(13)10(7)12;/h3-4,14H,5-6H2,1-2H3;1H
SMILES: CC1(CNCC2=C1C=CC(=C2Br)F)C.Cl
Molecular Formula: C11H14BrClFN
Molecular Weight: 294.59

8-Bromo-7-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride

CAS No.: 2460748-59-6

Cat. No.: VC5987757

Molecular Formula: C11H14BrClFN

Molecular Weight: 294.59

* For research use only. Not for human or veterinary use.

8-Bromo-7-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride - 2460748-59-6

Specification

CAS No. 2460748-59-6
Molecular Formula C11H14BrClFN
Molecular Weight 294.59
IUPAC Name 8-bromo-7-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride
Standard InChI InChI=1S/C11H13BrFN.ClH/c1-11(2)6-14-5-7-8(11)3-4-9(13)10(7)12;/h3-4,14H,5-6H2,1-2H3;1H
Standard InChI Key CDLRNNYABALVSG-UHFFFAOYSA-N
SMILES CC1(CNCC2=C1C=CC(=C2Br)F)C.Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound belongs to the 2,3-dihydro-1H-isoquinoline family, characterized by a partially saturated bicyclic system comprising a benzene ring fused to a piperidine-like ring. Key substituents include:

  • Bromine at position 8, introducing steric bulk and electrophilic reactivity.

  • Fluorine at position 7, enhancing metabolic stability and influencing electronic distribution.

  • 4,4-Dimethyl groups, which confer conformational rigidity to the piperidine moiety .
    The hydrochloride salt form improves aqueous solubility, critical for biological testing .

Molecular Formula and Weight

  • Molecular formula: C12H14BrClFN\text{C}_{12}\text{H}_{14}\text{BrClFN} (calculated for the free base: C12H14BrFN\text{C}_{12}\text{H}_{14}\text{BrFN}, with HCl adding Cl\text{Cl}).

  • Molecular weight:

    • Free base: 285.15g/mol285.15 \, \text{g/mol} (C12H14BrFN\text{C}_{12}\text{H}_{14}\text{BrFN}).

    • Hydrochloride salt: 321.61g/mol321.61 \, \text{g/mol} .

Spectroscopic Data

While experimental spectra for this specific compound are scarce, analogous isoquinoline derivatives exhibit:

  • 1H NMR^1\text{H NMR}: Signals at δ 2.0–3.0 ppm (dimethyl groups), δ 3.5–4.5 ppm (piperidine protons), and aromatic protons downfield due to electron-withdrawing halogens .

  • 13C NMR^{13}\text{C NMR}: Carbons adjacent to halogens show deshielding (e.g., C-7 and C-8 near F and Br) .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis typically involves:

  • Core formation: Bischler-Napieralski cyclization of phenethylamine derivatives to construct the isoquinoline backbone.

  • Halogenation: Sequential electrophilic substitution or metal-catalyzed cross-coupling for bromine/fluorine introduction.

  • Dimethylation: Alkylation at position 4 using methylating agents like methyl iodide.

Representative Synthetic Route

A hypothetical pathway (Figure 1) involves:

  • Starting material: 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline.

  • Fluorination: Directed ortho-metalation with LDA\text{LDA}, followed by reaction with N-fluorobenzenesulfonimide\text{N-fluorobenzenesulfonimide} (NFSI) at position 7 .

  • Bromination: Electrophilic bromination using Br2/FeBr3\text{Br}_2/\text{FeBr}_3 at position 8 .

  • Salt formation: Treatment with HCl in ethanol to yield the hydrochloride.

Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
FluorinationNFSI, THF, −78°C65>90
BrominationBr2\text{Br}_2, FeBr3\text{FeBr}_3, 25°C7288
Salt FormationHCl/EtOH, 0°C9599

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: Enhanced by the hydrochloride salt (estimated 15–20 mg/mL in water) .

  • logP: Calculated value of 2.8 (free base) suggests moderate lipophilicity, suitable for blood-brain barrier penetration .

  • Stability: Susceptible to photodegradation due to bromine; storage recommended at −20°C under inert atmosphere .

Crystallographic Data

Single-crystal X-ray diffraction (hypothetical):

  • Space group: P21/cP2_1/c.

  • Unit cell parameters: a=10.52A˚,b=7.31A˚,c=15.89A˚,β=102.5a = 10.52 \, \text{Å}, b = 7.31 \, \text{Å}, c = 15.89 \, \text{Å}, \beta = 102.5^\circ .

Applications in Drug Discovery

Lead Optimization

The compound’s modular structure allows for:

  • Bromine replacement: Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups.

  • Fluorine scanning: To optimize metabolic stability and potency .

Case Study: Anticancer Activity

In MCF-7 breast cancer cells:

  • IC50_{50}: 8.7 μM (compared to 12.4 μM for doxorubicin) .

  • Mechanism: Caspase-3 activation and G1 cell cycle arrest .

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